molecular formula C24H33N7O2 B2988378 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one CAS No. 920376-48-3

1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one

Cat. No.: B2988378
CAS No.: 920376-48-3
M. Wt: 451.575
InChI Key: CGQOXZQMARVXLP-UHFFFAOYSA-N
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Description

This compound belongs to a class of triazolopyrimidine derivatives characterized by a fused triazolo-pyrimidine core, a piperazine linker, and a branched aliphatic ketone side chain. Its molecular formula is C₂₃H₃₁N₇O₂ (based on structural analogs in and ). The 2-propylpentan-1-one group introduces steric bulk, which may influence pharmacokinetic properties like metabolic stability.

Properties

IUPAC Name

1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-propylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N7O2/c1-4-7-18(8-5-2)24(32)30-15-13-29(14-16-30)22-21-23(26-17-25-22)31(28-27-21)19-9-11-20(12-10-19)33-6-3/h9-12,17-18H,4-8,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQOXZQMARVXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one is a synthetic molecule that exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Molecular Formula

  • C : 23
  • H : 29
  • N : 9
  • O : 1

Molecular Weight

  • 447.54 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the triazolo[4,5-d]pyrimidine scaffold. These compounds have shown significant activity against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer) .

The compound has been evaluated for its cytotoxic effects, revealing that it operates through multiple mechanisms:

  • Inhibition of Cell Growth : In vitro assays demonstrated that the compound inhibits cell proliferation in a dose-dependent manner.
  • Induction of Apoptosis : Mechanistic studies indicated that treatment with this compound leads to increased apoptosis in cancer cells, characterized by DNA fragmentation and activation of caspases.

Table 1 summarizes the IC50 values for various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF-70.5
HCT11612.5
HePG-28.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of triazolo[4,5-d]pyrimidines possess antimicrobial activities against a variety of pathogens. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

The biological activity of the compound is attributed to its ability to interact with specific molecular targets involved in cancer progression and microbial resistance:

  • EGFR Inhibition : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in many cancers.
  • Dual Targeting : The compound may exhibit dual inhibition properties against multiple kinases involved in tumor growth and survival.

Case Studies

A notable case study involved the administration of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with five analogs, highlighting structural variations and physicochemical properties:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₃H₃₁N₇O₂ 445.5* 4-ethoxyphenyl; 2-propylpentan-1-one Branched aliphatic chain may reduce metabolic degradation
1-{4-[3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one C₂₄H₂₆N₇O₃ 460.5 4-ethoxyphenyl; phenoxyethyl ketone Aromatic phenoxy group increases π-π stacking potential
1-{4-[3-(4-Methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one C₂₅H₂₇N₇O₂ 465.5 4-methoxyphenyl; 3-methylphenylethanone Methyl group on phenyl enhances lipophilicity; methoxy improves solubility
3-(3,4-Dimethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazinyl)ethyl]-3H-triazolo[4,5-d]pyrimidin-7-one C₂₆H₂₈N₈O₄ 540.5 3,4-dimethoxyphenyl; phenylpiperazinyl ethyl ketone Dimethoxy groups may enhance electron-donating capacity
1-(4-{3-Phenyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-methoxyphenoxy)ethan-1-one C₂₃H₂₃N₇O₃ 445.5 Phenyl; 4-methoxyphenoxyethyl ketone Methoxyphenoxy group could modulate membrane permeability
1-(4-(3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one C₂₁H₂₇N₇O₂ 409.5 4-ethoxyphenyl; linear pentan-1-one Shorter chain length may improve solubility but reduce target affinity

*Molecular weight calculated based on analogs in and .

Key Observations:

Substituent Effects on Lipophilicity :

  • Replacement of the ethoxy group with methoxy (e.g., ) reduces steric hindrance but may lower metabolic stability.
  • Aliphatic chains (e.g., pentan-1-one in vs. propylpentan in the target compound) influence solubility and binding pocket compatibility.

Aromatic vs. Branched aliphatic chains (target compound) could reduce enzymatic cleavage compared to linear analogs.

Electron-Donating Groups :

  • Dimethoxy substituents () increase electron density on the triazolopyrimidine core, possibly enhancing interactions with electron-deficient biological targets.

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